molecular formula C9H16SSn B14257397 (5-Ethylthiophen-2-yl)(trimethyl)stannane CAS No. 415927-98-9

(5-Ethylthiophen-2-yl)(trimethyl)stannane

Cat. No.: B14257397
CAS No.: 415927-98-9
M. Wt: 275.00 g/mol
InChI Key: SPBQAXOWTHPFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethylthiophen-2-yl)(trimethyl)stannane is an organotin compound with the molecular formula C9H16SSn. It is a derivative of thiophene, where the 5-position is substituted with an ethyl group and the 2-position is bonded to a trimethylstannane group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethylthiophen-2-yl)(trimethyl)stannane typically involves the stannylation of 5-ethylthiophene. One common method is the reaction of 5-ethylthiophene with trimethyltin chloride in the presence of a base such as sodium hydride or butyllithium. The reaction is usually carried out under inert conditions to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of organotin reagents .

Chemical Reactions Analysis

Types of Reactions

(5-Ethylthiophen-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bonded compound .

Mechanism of Action

The mechanism of action of (5-Ethylthiophen-2-yl)(trimethyl)stannane in chemical reactions involves the formation of a reactive intermediate, typically through the activation of the tin-carbon bond. In Stille coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the tin to the halide, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethylthiophen-2-yl)(trimethyl)stannane is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different reaction pathways and products compared to its analogs .

Properties

CAS No.

415927-98-9

Molecular Formula

C9H16SSn

Molecular Weight

275.00 g/mol

IUPAC Name

(5-ethylthiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C6H7S.3CH3.Sn/c1-2-6-4-3-5-7-6;;;;/h3-4H,2H2,1H3;3*1H3;

InChI Key

SPBQAXOWTHPFSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.